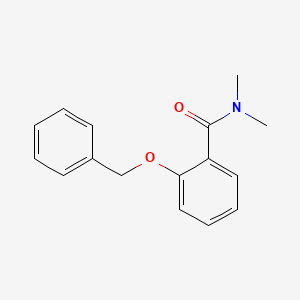

2-(Benzyloxy)-N,N-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N,N-dimethyl-2-phenylmethoxybenzamide |

InChI |

InChI=1S/C16H17NO2/c1-17(2)16(18)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |

InChI Key |

WFALSGCQWVFXBI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Dossier: Benzamide Derivatives in Research and Development

For the attention of: Researchers, scientists, and drug development professionals.

Re: Inquiry for 2-(Benzyloxy)-N,N-dimethylbenzamide CAS Number and Technical Data

A comprehensive search for the Chemical Abstracts Service (CAS) number for this compound has been conducted across multiple chemical databases and supplier catalogs. Our investigation did not yield a specific CAS number for this particular compound. This suggests that this compound may not be a widely synthesized or commercially available molecule at this time.

In lieu of specific data for the requested compound, this technical guide will focus on a closely related and well-documented benzamide derivative: N,N-Dimethylbenzamide (CAS: 611-74-5) . This guide will provide an in-depth overview of its properties, synthesis, and relevant experimental protocols to serve as a valuable resource for researchers in the field.

N,N-Dimethylbenzamide: A Technical Overview

N,N-Dimethylbenzamide is a substituted benzamide that serves as a versatile building block and reagent in organic synthesis. Its chemical properties and reactivity have been explored in various contexts, making it a compound of interest for medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key quantitative data for N,N-Dimethylbenzamide is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 611-74-5 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 43-45 °C | |

| Boiling Point | 132-133 °C at 15 mmHg | |

| Solubility | Soluble in water | [2] |

Synthesis and Experimental Protocols

The synthesis of N,N-dimethylbenzamide can be achieved through several established methods. A common and straightforward approach involves the acylation of dimethylamine with benzoyl chloride.

General Synthesis of N,N-Dimethylbenzamide

A representative experimental protocol for the synthesis of N,N-dimethylbenzamide is as follows:

Materials:

-

Benzoyl chloride

-

Dimethylamine (aqueous solution or gas)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium hydroxide solution (e.g., 10%)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve benzoyl chloride in an appropriate anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of dimethylamine solution to the cooled and stirring solution of benzoyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 5% HCl) to remove excess dimethylamine, followed by a dilute base solution (e.g., 10% NaOH) to remove any unreacted benzoyl chloride and benzoic acid byproduct.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude N,N-dimethylbenzamide.

-

The crude product can be further purified by recrystallization or distillation.

This synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of N,N-dimethylbenzamide.

Potential Applications in Drug Discovery

While specific signaling pathway interactions for this compound are not documented, research on related benzamide derivatives has shown engagement with various biological targets. For instance, a study on benzyloxy benzamide derivatives identified them as potent neuroprotective agents against ischemic stroke.[3] These compounds were found to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is implicated in neuronal damage following a stroke.

The proposed mechanism of action for these neuroprotective benzyloxy benzamide derivatives can be illustrated as follows:

Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamide derivatives.

This example highlights the potential for substituted benzamides to modulate key protein-protein interactions in disease pathways. Researchers and drug development professionals can leverage the foundational chemistry of N,N-dimethylbenzamide to synthesize novel derivatives for screening and development in various therapeutic areas.

References

- 1. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-(Benzyloxy)-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 2-(Benzyloxy)-N,N-dimethylbenzamide. Due to the limited availability of experimental data for this specific compound in public databases, this document outlines a proposed synthetic pathway and details the requisite experimental protocols for the determination of its core physicochemical characteristics. This guide is intended to serve as a foundational resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this and related benzamide derivatives in drug discovery and development.

Introduction

This compound belongs to the benzamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a benzyloxy group at the ortho position of the benzamide scaffold can significantly influence its conformational flexibility, lipophilicity, and interactions with biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Predicted Properties

The chemical structure of this compound is characterized by a central benzamide core with a benzyloxy substituent at the 2-position and two methyl groups on the amide nitrogen.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₆H₁₇NO₂ | - |

| Molecular Weight | 255.31 g/mol | - |

| XLogP3 | 3.1 | PubChem (CID: 59690346 - Calculated) |

| Hydrogen Bond Donor Count | 0 | PubChem (CID: 59690346 - Calculated) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (CID: 59690346 - Calculated) |

| Rotatable Bond Count | 4 | PubChem (CID: 59690346 - Calculated) |

| Topological Polar Surface Area | 29.5 Ų | PubChem (CID: 59690346 - Calculated) |

| Heavy Atom Count | 19 | PubChem (CID: 59690346 - Calculated) |

Note: The predicted values are based on computational models and require experimental verification.

Proposed Synthesis Pathway

A plausible synthetic route to obtain this compound involves the benzylation of the commercially available 2-hydroxy-N,N-dimethylbenzamide. This approach is straightforward and utilizes common laboratory reagents.

In-depth Technical Guide: Spectral Data for 2-(Benzyloxy)-N,N-dimethylbenzamide

A comprehensive search for experimental spectral data (NMR, IR, Mass Spec) for 2-(Benzyloxy)-N,N-dimethylbenzamide has been conducted. Unfortunately, no publicly available experimental data for this specific compound could be located.

Extensive searches were performed using the chemical name, its IUPAC name "2-(phenylmethoxy)-N,N-dimethylbenzamide," and various keywords related to its synthesis and spectral characterization. These searches of chemical databases and scientific literature did not yield any published reports containing the requested Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data.

The absence of this foundational data makes it impossible to fulfill the request for an in-depth technical guide that includes:

-

Quantitative Data Presentation: Without the spectral data, tables summarizing chemical shifts (NMR), vibrational frequencies (IR), and mass-to-charge ratios (MS) cannot be generated.

-

Detailed Experimental Protocols: The methodologies for acquiring spectral data are specific to the experiments that were never reported.

-

Mandatory Visualizations: Meaningful diagrams of experimental workflows or logical relationships related to the spectral data of this specific compound cannot be created.

While spectral data for structurally related compounds such as 2-methoxy-N,N-dimethylbenzamide and N,N-dimethylbenzamide are available, this information is not a suitable substitute for the specific data requested for this compound. The unique electronic and steric effects of the benzyloxy group would lead to distinct spectral features.

Therefore, this document serves to report the unavailability of the requested data. For researchers, scientists, and drug development professionals interested in this molecule, the synthesis and subsequent spectral characterization would need to be performed to generate the data required for a comprehensive technical profile.

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways for producing 2-(Benzyloxy)-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and chemical research. This document details established methodologies, presents quantitative data for comparable reactions, and provides a detailed experimental protocol for a recommended synthesis route.

Introduction

This compound is a substituted aromatic amide whose structure is of interest in medicinal chemistry and organic synthesis. The benzyloxy protecting group on the aromatic ring allows for selective reactions at other positions, while the N,N-dimethylamide functionality can influence the compound's solubility, metabolic stability, and binding interactions. This guide outlines the primary synthetic strategies for obtaining this target molecule, with a focus on practical and efficient laboratory-scale preparation.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound involves a two-step process commencing with the commercially available 2-(benzyloxy)benzoic acid. The first step is the activation of the carboxylic acid to a more reactive intermediate, typically the acyl chloride. The second step is the subsequent amidation of this intermediate with dimethylamine.

An alternative approach is the direct coupling of 2-(benzyloxy)benzoic acid with dimethylamine using a suitable coupling agent. This one-pot method can offer advantages in terms of reduced reaction time and simplified purification.

Quantitative Data Summary

The following table summarizes yields and reaction conditions for analogous amidation reactions, providing a comparative basis for the expected outcomes in the synthesis of this compound.

| Starting Material(s) | Reagents | Solvent | Reaction Conditions | Product | Yield (%) |

| 2-Methylbenzoic acid, Dimethylamine (40% aq. sol.) | 1. Thionyl chloride 2. Diethylamine | Ether | 1. RT, overnight 2. <25°C, 1.5 h | N,N,2-Trimethylbenzamide | 68%[1] |

| Benzoic acid, Diethylamine | Thionyl chloride, Triethylamine | Dichloromethane | RT, 5 min | N,N-Diethylbenzamide | 86% |

| Benzoic acid, Aniline | TBAB, KOH, I₂ | Water | RT, 2.5 h, sunlight irradiation | N-Phenylbenzamide | 75%[2] |

| Isatoic anhydride, Dimethylamine (aq. sol.) | - | Methanol | -10°C to RT, 4 h | o-Amino-N,N-dimethylbenzamide | 96.8%[3] |

| Isatoic anhydride, Dimethylamine (aq. sol.) | - | Ethylene dichloride | <10°C to RT, 5 h | o-Amino-N,N-dimethylbenzamide | 85.0%[3] |

Experimental Protocols

Recommended Pathway: Two-Step Synthesis via Acyl Chloride Intermediate

This protocol is adapted from established procedures for the synthesis of similar N,N-dimethylbenzamides.[1]

Step 1: Synthesis of 2-(Benzyloxy)benzoyl chloride

-

Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser and a gas outlet connected to a scrubber for acidic gases (e.g., a sodium hydroxide solution). The apparatus should be dried in an oven and assembled under a nitrogen or argon atmosphere to exclude moisture.

-

Reaction: 2-(Benzyloxy)benzoic acid (1.0 eq) is placed in the flask. Thionyl chloride (2.0-3.0 eq) is added cautiously. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Heating: The reaction mixture is gently heated to reflux (approximately 80°C) and maintained at this temperature for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

-

Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2-(benzyloxy)benzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a thermometer. The flask is placed in an ice-salt bath to maintain a low temperature.

-

Reaction: An aqueous solution of dimethylamine (40%, ~3.0-4.0 eq) is placed in the flask and cooled to 0-5°C. The crude 2-(benzyloxy)benzoyl chloride from Step 1, dissolved in a dry, inert solvent (e.g., diethyl ether or dichloromethane), is added dropwise from the dropping funnel to the stirred dimethylamine solution, ensuring the temperature is maintained below 10°C.

-

Reaction Time: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Alternative Pathway: One-Pot Amide Coupling

This method utilizes a coupling agent to facilitate the direct reaction between the carboxylic acid and the amine.

-

Apparatus Setup: A dry round-bottomed flask is charged with 2-(benzyloxy)benzoic acid (1.0 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 2.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane under an inert atmosphere.

-

Reaction: The mixture is stirred at room temperature for 10-15 minutes to pre-activate the carboxylic acid. A solution of dimethylamine (e.g., 2.0 M in THF, 1.5 eq) is then added, and the reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water, dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizations

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Caption: Experimental workflow for the synthesis of the target compound.

References

In-depth Technical Guide: Potential Therapeutic Targets of 2-(Benzyloxy)-N,N-dimethylbenzamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Therapeutic Potential of 2-(Benzyloxy)-N,N-dimethylbenzamide and Related Benzamide Derivatives

Executive Summary

The analysis of structurally related compounds suggests that potential therapeutic avenues for this compound and its analogues may include oncology, neuroprotection, and infectious diseases. This guide will detail the known mechanisms of action, present available quantitative data from related compounds, and outline relevant experimental protocols to guide further investigation into this promising chemical space.

Introduction to Benzamide Derivatives

Benzamides are a class of chemical compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules. The versatility of the benzamide structure allows for substitutions at various positions on the benzene ring and the amide nitrogen, leading to a diverse range of biological activities. The introduction of a benzyloxy group, as in the case of this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar benzyloxy benzamide derivatives, several potential therapeutic targets can be postulated for this compound.

Oncology

A related compound, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide , has been investigated for its potential as an enzyme inhibitor in cancer therapy.[1] Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.[1] The proposed mechanism of action involves the inhibition of enzymes crucial for cancer cell proliferation and survival.[1] Molecular docking studies have indicated that the benzyloxy and dimethylamino groups can enhance the binding affinity and specificity of the compound to its molecular targets.[1]

One potential target class for such compounds is the mono-ADP-ribosyltransferase family of enzymes, which are involved in critical cellular processes like DNA repair and apoptosis.[1] Inhibition of these enzymes can lead to the accumulation of DNA damage and trigger programmed cell death in cancer cells.

Signaling Pathway Diagram: Postulated Anticancer Mechanism

Caption: Postulated signaling pathway for anticancer activity.

Neuroprotection in Ischemic Stroke

A series of novel benzyloxy benzamide derivatives have been identified as potent neuroprotective agents.[2][3] These compounds were developed as inhibitors of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[2] Aberrant activation of N-methyl-d-aspartate receptors (NMDARs) and subsequent excessive nNOS activation are key pathogenic events in neuronal damage following a stroke.[2][3]

By disrupting the PSD95-nNOS interaction, these benzyloxy benzamide derivatives can mitigate the downstream neurotoxic effects without directly antagonizing NMDARs, which is often associated with undesirable side effects.[2]

Signaling Pathway Diagram: Neuroprotection Mechanism

Caption: Mechanism of neuroprotection by disrupting PSD95-nNOS interaction.

Antiprotozoal Activity

Derivatives of N-Benzoyl-2-hydroxybenzamides , which share the core benzamide structure, have been evaluated for their activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani.[4] These findings suggest that the benzamide scaffold could be a promising starting point for the development of new antiprotozoal drugs.[4]

Quantitative Data from Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes data from related benzyloxy benzamide derivatives to provide a benchmark for potential efficacy.

| Compound Class | Therapeutic Area | Assay | Endpoint | Value | Reference |

| Benzyloxy benzamide derivative (Compound 29/LY836) | Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduction in infarct size | Significant | [2] |

| Benzyloxy benzamide derivative (Compound 29/LY836) | Neuroprotection | Primary cortical neuron glutamate damage assay | Neuroprotection | Improved vs. lead | [2] |

| 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | Oncology | Cytotoxicity assay against breast cancer cell lines | IC50 | Low micromolar range | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the systematic evaluation of this compound. Based on the activities of related compounds, the following experimental workflows are recommended.

General Synthesis of Benzamide Derivatives

The synthesis of N-benzoyl-2-hydroxybenzamides has been achieved through the reaction of salicylamide with various acid chlorides in refluxing pyridine.[4] A similar approach could be adapted for the synthesis of this compound, likely starting from 2-(benzyloxy)benzoic acid and N,N-dimethylamine.

Experimental Workflow: Synthesis

Caption: General synthetic workflow for this compound.

In Vitro Neuroprotection Assay

To evaluate the neuroprotective effects, a primary cortical neuron culture can be subjected to glutamate-induced excitotoxicity. The ability of the test compound to preserve neuronal viability can be assessed using standard cell viability assays.

Experimental Workflow: Neuroprotection Assay

References

- 1. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7 | Benchchem [benchchem.com]

- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke-MedSci.cn [medsci.cn]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

Hypothesized Mechanisms of Action for 2-(Benzyloxy)-N,N-dimethylbenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Benzyloxy)-N,N-dimethylbenzamide is a synthetic organic compound belonging to the benzamide class. While its specific mechanism of action has not been definitively elucidated in publicly available research, the pharmacological activities of structurally related benzyloxy benzamide derivatives provide a foundation for several compelling hypotheses. This technical guide synthesizes the available data on analogous compounds to propose potential mechanisms of action, offering a framework for future investigation and drug development efforts. The primary hypothesized mechanisms revolve around enzyme inhibition and disruption of protein-protein interactions, drawing parallels from studies on similar molecular scaffolds.

Hypothesized Mechanism 1: Inhibition of Mono-ADP-Ribosyltransferases

One plausible mechanism of action for this compound is the inhibition of mono-ADP-ribosyltransferases (MARTs). This hypothesis is extrapolated from the observed activity of a structurally similar compound, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, which has shown potential as an inhibitor of these enzymes.[1] MARTs are crucial for a variety of cellular processes, including DNA repair and apoptosis.[1] Their inhibition can have significant therapeutic implications, particularly in oncology.

The benzyloxy and dimethylamino moieties are thought to be critical for the binding affinity and specificity of these compounds to their molecular targets.[1] Molecular docking studies on related compounds suggest that they can effectively bind to the active sites of enzymes, leading to their potent inhibition.[1]

Proposed Signaling Pathway

Caption: Hypothesized inhibition of mono-ADP-ribosyltransferases (MARTs) by this compound, impacting downstream cellular processes like DNA repair and apoptosis.

Hypothesized Mechanism 2: Disruption of PSD95-nNOS Protein-Protein Interaction

A second compelling hypothesis for the mechanism of action of this compound is the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). This is based on the discovery of benzyloxy benzamide derivatives as potent neuroprotective agents in the context of ischemic stroke.[2][3]

Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent excessive activation of nNOS are key pathogenic events in neuronal damage following a stroke.[2] Disrupting the PSD95-nNOS interaction has emerged as a promising therapeutic strategy to mitigate this damage without the side effects associated with direct NMDAR antagonism.[2] It is plausible that this compound shares this neuroprotective mechanism.

Proposed Signaling Pathway

Caption: Hypothesized disruption of the PSD95-nNOS protein-protein interaction by this compound, leading to neuroprotection.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activities of various benzamide derivatives, which can serve as a reference for designing experiments to test the hypothesized mechanisms of action for this compound.

| Compound Class | Biological Activity | Target | Model System | Reference |

| N-Benzoyl-2-hydroxybenzamides | Antiprotozoal | P. falciparum, T. b. rhodesiense, T. cruzi, L. donovani | In vitro | [4] |

| Benzyloxy benzamide derivatives | Neuroprotection | PSD95-nNOS PPI | Rat MCAO model | [2] |

| N-Benzimidazole-derived carboxamides | Antiproliferative, Antioxidative | Cancer cell lines (HCT 116, MCF-7, HEK 293) | In vitro | [5] |

Experimental Protocols for Hypothesis Testing

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Enzyme Inhibition Assay (for MARTs)

-

Objective: To determine the inhibitory effect of this compound on the activity of mono-ADP-ribosyltransferases.

-

Materials: Recombinant human MARTs, NAD+ (substrate), a fluorescent or colorimetric NAD+ detection kit, this compound, and a suitable buffer.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine the recombinant MART enzyme, the test compound at various concentrations, and the buffer.

-

Initiate the enzymatic reaction by adding NAD+.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and measure the remaining NAD+ concentration using the detection kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Co-Immunoprecipitation Assay (for PSD95-nNOS Interaction)

-

Objective: To assess the ability of this compound to disrupt the interaction between PSD95 and nNOS.

-

Materials: Cell line expressing PSD95 and nNOS (e.g., primary cortical neurons or a transfected cell line), antibodies against PSD95 and nNOS, protein A/G beads, lysis buffer, and this compound.

-

Procedure:

-

Treat the cells with this compound or a vehicle control.

-

Lyse the cells to release the protein content.

-

Incubate the cell lysate with an anti-PSD95 antibody to form an antibody-protein complex.

-

Add protein A/G beads to precipitate the complex.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins from the beads.

-

Perform a Western blot on the eluate using an anti-nNOS antibody to detect the co-precipitated nNOS.

-

A reduction in the amount of co-precipitated nNOS in the presence of the compound would indicate a disruption of the interaction.

-

Experimental Workflow Diagram

References

- 1. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7 | Benchchem [benchchem.com]

- 2. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke-MedSci.cn [medsci.cn]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulir.irb.hr [fulir.irb.hr]

In Silico Modeling of 2-(Benzyloxy)-N,N-dimethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-(Benzyloxy)-N,N-dimethylbenzamide, a novel benzamide derivative with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this document leverages computational methodologies to predict its physicochemical properties, pharmacokinetic profile (ADMET), and potential biological activity. Furthermore, it outlines detailed protocols for key in silico experiments, including molecular docking and molecular dynamics simulations, to facilitate further research and drug discovery efforts. This guide also explores a potential mechanism of action related to neuroprotection by targeting the PSD95-nNOS protein-protein interaction, a pathway implicated in ischemic stroke.

Introduction

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. The structural motif of this compound suggests its potential as a bioactive molecule. In silico modeling offers a powerful and resource-effective approach to characterize novel compounds, predict their behavior, and guide experimental studies. This guide serves as a foundational resource for researchers interested in the computational assessment of this and similar molecules.

Physicochemical and Pharmacokinetic Profile

The physicochemical and pharmacokinetic properties of a drug candidate are critical for its success. In the absence of experimental data, these properties for this compound have been predicted using computational models.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| logP (Octanol-Water Partition Coefficient) | 2.85 |

| Topological Polar Surface Area (TPSA) | 29.5 Ų |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a key determinant of its clinical viability. Table 2 summarizes the predicted ADMET properties for this compound.[1][2][3]

Table 2: Predicted ADMET Profile of this compound

| ADMET Property | Prediction |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein Substrate | No |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter 2 Substrate | No |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| hERG I Inhibitor | No |

| Hepatotoxicity | Low risk |

| Skin Sensitization | Low risk |

Potential Biological Target and Signaling Pathway

Recent studies on benzyloxy benzamide derivatives have highlighted their potential as neuroprotective agents.[4] A key mechanism identified is the disruption of the protein-protein interaction (PPI) between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS).[4] This interaction is implicated in the excitotoxicity cascade following ischemic stroke. By inhibiting this interaction, this compound could potentially reduce neuronal damage.

The proposed signaling pathway is visualized in the following diagram:

Caption: Proposed neuroprotective signaling pathway.

In Silico Experimental Protocols

This section provides detailed protocols for conducting in silico studies on this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][5]

Objective: To predict the binding mode and affinity of this compound to the PDZ domain of PSD95.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of the human PSD95 PDZ domain (e.g., from the Protein Data Bank, PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate charges using a molecular modeling software (e.g., AutoDock Tools, Maestro).

-

Define the binding site based on the location of known inhibitors or using a binding site prediction tool.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

-

Set the grid box to encompass the entire binding site.

-

Run the docking simulation with a specified exhaustiveness level.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, VMD).

-

The following diagram illustrates the general workflow for molecular docking:

Caption: General workflow for molecular docking.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a system at an atomic level.

Objective: To assess the stability of the this compound-PSD95 complex and to characterize the key interactions over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Setup:

-

Choose a suitable force field for the protein and the ligand (e.g., AMBER, CHARMM). Ligand parameters may need to be generated using tools like Antechamber.

-

Perform energy minimization of the entire system to remove steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the correct density of the system.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the system's behavior.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

Visualize the trajectory to observe conformational changes and key interactions.

-

The logical relationship of the MD simulation steps is shown below:

Caption: Molecular dynamics simulation workflow.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. The predicted physicochemical and ADMET properties suggest that it is a promising candidate for further development, particularly as a potential neuroprotective agent. The outlined protocols for molecular docking and molecular dynamics simulations offer a clear path for researchers to explore its mechanism of action and interaction with its putative target, the PSD95-nNOS complex. While computational predictions are a valuable starting point, experimental validation is crucial to confirm these findings and to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]

- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Benzyloxy Benzamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy benzamides are a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The core structure, characterized by a benzamide moiety linked to a benzyloxy group, provides a flexible scaffold for modification, allowing for the fine-tuning of pharmacological properties. This adaptability has led to the development of benzyloxy benzamide derivatives as potent and selective modulators of various biological targets, including receptors and enzymes. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzyloxy benzamides, focusing on their interactions with key biological targets, detailing the experimental protocols used for their evaluation, and illustrating the relevant signaling pathways.

Structure-Activity Relationship of Benzyloxy Benzamides

The pharmacological activity of benzyloxy benzamides is highly dependent on the nature and position of substituents on both the benzamide and the benzyloxy rings, as well as the linker connecting them. The following sections summarize the SAR of this class of compounds against several important biological targets.

Benzyloxy Benzamides as κ-Opioid Receptor (KOR) Antagonists

The κ-opioid receptor is a promising target for the treatment of depression, anxiety, and substance abuse disorders. Benzyloxy benzamide derivatives have been explored as selective KOR antagonists.

Key SAR Insights:

-

Benzamide Moiety: Modification of the benzoyl amide group into an N-hydroxybenzamide has been shown to influence binding affinity and selectivity for the KOR.

-

Linker: The nature and length of the linker between the benzyloxy and benzamide moieties are critical for optimal receptor interaction.

-

Substituents on the Benzyloxy Ring: The position and electronic properties of substituents on the benzyloxy ring can significantly impact potency and selectivity.

Quantitative Data for Benzyloxy Benzamide KOR Antagonists

| Compound ID | Modification | κ-KOR Kᵢ (nM)[1] |

| 1c | N-hydroxybenzamide | 179.9 |

| (±)LY2456302 | Benzoyl amide | - |

Note: A lower Kᵢ value indicates higher binding affinity.

Benzyloxy Benzamides as P2X₇ Receptor Antagonists

The P2X₇ receptor is an ATP-gated ion channel involved in inflammation and chronic pain. Benzyloxy benzamide derivatives have been investigated as antagonists of this receptor.

Key SAR Insights:

-

Benzamide Core: A 2-chloro-5-heteroaryl-benzamide scaffold has been identified as a promising starting point for potent P2X₇ antagonists.[2]

-

Heteroaryl Group: The choice of the heteroaryl substituent at the 5-position of the benzamide ring is crucial for potency and metabolic stability. Pyrazole-containing analogs have shown excellent potency and oral bioavailability.[2]

-

Side Chain: Introduction of amines into the side chain can improve the volume of distribution (Vdss), although it may negatively impact oral absorption.[2]

Quantitative Data for Benzyloxy Benzamide P2X₇ Receptor Antagonists

| Compound ID | Modification | Potency (IC₅₀ or Kᵢ) |

| Pyrazole 39 | Pyrazole at 5-position | Excellent potency and oral bioavailability[2] |

| Analogs 40 & 41 | Introduction of amines in side chain | Maintained favorable pharmacology, improved Vdss, poor oral absorption[2] |

Benzyloxy Benzamides as Histone Deacetylase 1 (HDAC1) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. Benzamide-based compounds are known class I selective HDAC inhibitors.[3]

Key SAR Insights:

-

Zinc-Binding Group (ZBG): An ortho-amino group on the benzamide ring is a key structural feature for selective HDAC1 inhibition, as it forms hydrogen bonds with active site residues.[3]

-

Linker Region: The length and composition of the linker connecting the benzamide to a surface recognition "cap" group influence inhibitory activity.

-

Cap Group: Modifications to the cap group can impact potency and isoform selectivity.

Quantitative Data for Benzamide HDAC1 Inhibitors

| Compound ID | R1 | R2 | n | HDAC1 IC₅₀ (µM)[3] | HDAC2 IC₅₀ (µM)[3] | HDAC3 IC₅₀ (µM)[3] |

| 7b | H | H | 1 | >50% inhibition at 10 µM | >50% inhibition at 10 µM | >50% inhibition at 10 µM |

| 7e | Me | H | 1 | >50% inhibition at 10 µM | >50% inhibition at 10 µM | >50% inhibition at 10 µM |

| 7g | H | Me | 1 | >50% inhibition at 10 µM | >50% inhibition at 10 µM | >50% inhibition at 10 µM |

| 7j | Me | Me | 1 | 0.65 | 0.78 | 1.70 |

Note: All compounds were inactive against HDAC8.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activity of benzyloxy benzamide derivatives.

κ-Opioid Receptor (KOR) Binding Assay

This assay determines the binding affinity of a compound for the κ-opioid receptor.

Methodology:

-

Membrane Preparation: CHO cells stably expressing the human κ-opioid receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes (typically 20 µg of protein) are incubated with a radiolabeled KOR ligand (e.g., [³H]U69,593 at a concentration of 0.4 nM) and various concentrations of the test compound. The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known KOR ligand (e.g., 10 µM U69,593).

P2X₇ Receptor Antagonist Assay (Calcium Flux)

This assay measures the ability of a compound to block the influx of calcium through the P2X₇ receptor channel upon activation by an agonist.

Methodology:

-

Cell Culture: 1321N1 astrocytoma cells stably expressing the human P2X₇ receptor are plated in 96-well black-walled, clear-bottom plates.[4]

-

Dye Loading: The cells are washed with an assay buffer and then incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4 dye) for 30 minutes.[4]

-

Compound Incubation: The cells are incubated with various concentrations of the test compound for a specified period.

-

Agonist Challenge and Fluorescence Measurement: Calcium flux is initiated by adding a P2X₇ receptor agonist, such as BzATP (final concentration of 250 µM for human P2X₇).[4] The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored using a fluorescence plate reader (e.g., FLIPRTetra).[4]

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and the IC₅₀ value is determined.

HDAC1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC1.

Methodology:

-

Reaction Setup: Recombinant human HDAC1 enzyme is incubated with various concentrations of the test compound in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA) in a 96-well plate.[5]

-

Substrate Addition: A fluorogenic HDAC substrate is added to initiate the enzymatic reaction. The reaction is incubated at 37°C for 30 minutes.[5]

-

Development: An HDAC developer reagent is added, and the plate is incubated at room temperature for an additional 20 minutes.[5] The developer stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent product.

-

Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The inhibitory activity of the test compound is determined by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by benzyloxy benzamides is crucial for elucidating their mechanism of action and predicting their physiological effects.

κ-Opioid Receptor (KOR) Signaling Pathway

Activation of the G-protein coupled κ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. It also modulates ion channels, leading to neuronal hyperpolarization. KOR signaling can be biased towards either G-protein or β-arrestin pathways, with different downstream effects.[2][6][7]

Caption: κ-Opioid Receptor Signaling Cascade.

P2X₇ Receptor Signaling Pathway

The P2X₇ receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation leads to the formation of a large, non-selective pore, triggering downstream signaling cascades involved in inflammation, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[1][8][9][10]

Caption: P2X₇ Receptor-Mediated Inflammatory Signaling.

Experimental Workflow for SAR Studies

The systematic exploration of the structure-activity relationship of benzyloxy benzamides typically follows a well-defined workflow, from compound design and synthesis to biological evaluation.

Caption: General Workflow for Structure-Activity Relationship Studies.

Conclusion

The benzyloxy benzamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize pharmacological properties. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the successful development of novel therapeutics based on this promising chemical class. Further exploration of the chemical space around the benzyloxy benzamide core is likely to yield new drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

- 1. iris.unife.it [iris.unife.it]

- 2. Molecular mechanism of biased signaling at the kappa opioid receptor | RTI [rti.org]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Profile of 2-(Benzyloxy)-N,N-dimethylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Benzyloxy)-N,N-dimethylbenzamide incorporates two primary functional groups susceptible to degradation: an amide and a benzyl ether. The amide linkage is prone to hydrolysis under both acidic and basic conditions, yielding 2-(benzyloxy)benzoic acid and dimethylamine. The benzyl ether bond may be susceptible to oxidative and photolytic cleavage. Furthermore, the N,N-dimethyl functionality can undergo oxidative N-dealkylation. This document outlines the theoretical stability and degradation profile of this compound, provides hypothetical data based on related structures, and details typical experimental protocols for conducting forced degradation studies.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily hydrolysis, oxidation, and photolysis. Each pathway targets a specific part of the molecule.

-

Hydrolytic Degradation: The tertiary amide bond is the most probable site for hydrolysis. This reaction is typically catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water, leading to the formation of 2-(benzyloxy)benzoic acid and dimethylamine.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the same degradation products. This process is generally slower for tertiary amides compared to primary and secondary amides.

-

-

Oxidative Degradation: Oxidation can occur at two main sites: the benzylic carbon of the ether linkage and the N-methyl groups.

-

Ether Cleavage: The benzylic C-H bond is susceptible to radical abstraction, which upon further reaction can lead to the cleavage of the benzyl ether, forming 2-hydroxy-N,N-dimethylbenzamide and benzaldehyde.

-

N-Dealkylation: The N-methyl groups can be oxidized to form an N-hydroxymethyl intermediate, which is often unstable and can eliminate formaldehyde to yield 2-(benzyloxy)-N-methylbenzamide.[1] Further oxidation could lead to the N-formyl derivative or complete demethylation.

-

-

Photodegradation: Aromatic ethers can undergo photolytic cleavage.[2][3] Absorption of UV light may lead to homolytic cleavage of the benzylic C-O bond, generating benzyl and aryloxy radicals. These radicals can then participate in a variety of secondary reactions.

-

Thermal Degradation: At elevated temperatures, N,N-dialkylamides can undergo complex degradation reactions.[4] For this compound, this could involve cleavage of the amide bond or the ether linkage. Under fire conditions, decomposition is expected to produce carbon monoxide and nitrogen oxides.

The following diagram illustrates the primary predicted degradation pathways.

Caption: Predicted degradation pathways for this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a typical forced degradation study. These values are illustrative and intended to provide a framework for presenting experimental results.

Table 1: Summary of Forced Degradation under Hydrolytic Conditions

| Condition | Time (hrs) | % Degradation of Parent | Major Degradant(s) | % Area of Major Degradant(s) |

| 0.1 M HCl (60 °C) | 24 | ~5% | 2-(Benzyloxy)benzoic Acid | ~4.5% |

| 0.1 M HCl (60 °C) | 72 | ~15% | 2-(Benzyloxy)benzoic Acid | ~14% |

| 0.1 M NaOH (60 °C) | 24 | ~8% | 2-(Benzyloxy)benzoic Acid | ~7.5% |

| 0.1 M NaOH (60 °C) | 72 | ~22% | 2-(Benzyloxy)benzoic Acid | ~20% |

| Water (60 °C) | 72 | < 1% | Not Applicable | Not Applicable |

Table 2: Summary of Forced Degradation under Oxidative, Thermal, and Photolytic Conditions

| Condition | Time/Duration | % Degradation of Parent | Major Degradant(s) | % Area of Major Degradant(s) |

| 3% H₂O₂ (RT) | 24 hrs | ~12% | 2-(Benzyloxy)-N-methylbenzamide | ~5% |

| 2-Hydroxy-N,N-dimethylbenzamide | ~4% | |||

| Solid State (80 °C) | 7 days | < 2% | Not Applicable | Not Applicable |

| Photostability (ICH Q1B) | 1.2 million lux·h | ~10% | 2-Hydroxy-N,N-dimethylbenzamide | ~6% |

| 200 W·h/m² | Benzaldehyde | ~2% |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are standard for forced degradation testing in the pharmaceutical industry.[5][6][7][8][9]

General Stock Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock is used for all subsequent stress conditions.

Hydrolytic Stress Testing

-

Acidic Condition: 1 mL of the stock solution is mixed with 9 mL of 0.1 M hydrochloric acid in a sealed vial. The vial is kept in a thermostatically controlled water bath at 60 °C. Samples are withdrawn at predetermined time points (e.g., 6, 12, 24, 48, 72 hours), neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted to a final concentration for analysis.

-

Alkaline Condition: 1 mL of the stock solution is mixed with 9 mL of 0.1 M sodium hydroxide. The procedure is identical to the acidic condition, with neutralization performed using 0.1 M hydrochloric acid.

-

Neutral Condition: 1 mL of the stock solution is mixed with 9 mL of purified water. The procedure is identical to the acidic condition, without the neutralization step.

Oxidative Stress Testing

1 mL of the stock solution is mixed with 9 mL of 3% hydrogen peroxide solution. The mixture is stored at room temperature, protected from light. Samples are withdrawn at specified intervals and analyzed directly or after appropriate dilution.

Thermal Stress Testing

A sample of the solid drug substance is placed in a petri dish and exposed to a dry heat of 80 °C in a calibrated oven for a period of 7 days. Samples are withdrawn, dissolved in a suitable solvent, and analyzed.

Photostability Testing

A sample of the solid drug substance, as well as a solution (e.g., 0.1 mg/mL in methanol/water), are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples is wrapped in aluminum foil to serve as dark controls. After exposure, the samples are prepared and analyzed.

Analytical Method

All stressed samples are typically analyzed using a stability-indicating HPLC method with UV detection. A common setup would be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 230 nm).

-

Mass Balance: The results should be assessed for mass balance to ensure that all degradation products are accounted for.

The workflow for a typical forced degradation study is visualized below.

Caption: General workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is scarce, a comprehensive degradation profile can be predicted based on its chemical structure. The primary points of lability are the amide bond (susceptible to hydrolysis) and the benzyl ether linkage (susceptible to oxidative and photolytic cleavage). The N-dimethyl group also presents a potential site for oxidative degradation. A well-designed forced degradation study, following the protocols outlined in this guide, is essential to confirm these predicted pathways, identify and quantify degradation products, and develop a robust, stability-indicating analytical method. This information is critical for ensuring the quality, safety, and efficacy of any drug product containing this molecule.

References

- 1. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N-Dialkyl-amides thermal degradation at low temperatures [inis.iaea.org]

- 5. biomedres.us [biomedres.us]

- 6. ajpsonline.com [ajpsonline.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Preliminary Cytotoxicity Screening of 2-(Benzyloxy)-N,N-dimethylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 2-(Benzyloxy)-N,N-dimethylbenzamide is not publicly available. This guide has been compiled using established methodologies for cytotoxicity screening and publicly available data on structurally related benzamide derivatives to provide a representative technical overview. The experimental protocols and data presented herein are for illustrative purposes and should be adapted and validated for the specific compound of interest.

Introduction

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties. The preliminary assessment of cytotoxicity is a critical first step in the drug discovery and development pipeline to identify compounds with potential therapeutic efficacy and to understand their safety profile. This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxicity screening of this compound.

The guide details standard in vitro cytotoxicity assays, including the MTT, Neutral Red Uptake, and LDH assays. It also presents hypothetical, yet plausible, data based on related benzamide compounds to illustrate how results can be structured and interpreted. Furthermore, potential signaling pathways that may be involved in the cytotoxic effects of benzamide derivatives are visualized.

Data Presentation

Quantitative data from preliminary cytotoxicity screening are typically presented as IC50 values, which represent the concentration of a compound that inhibits 50% of cell viability or growth. The following tables summarize hypothetical cytotoxicity data for this compound against a panel of human cancer cell lines, based on findings for structurally related benzamide derivatives.[1][2]

Table 1: Hypothetical IC50 Values of this compound from MTT Assay

| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 48 | 15.2 ± 1.8 |

| HCT-116 | Colon Carcinoma | 48 | 22.5 ± 2.5 |

| MCF-7 | Breast Adenocarcinoma | 48 | 18.9 ± 2.1 |

| A549 | Lung Carcinoma | 48 | 28.1 ± 3.2 |

| HeLa | Cervical Adenocarcinoma | 48 | 20.7 ± 2.3 |

Table 2: Hypothetical Percentage of Cell Viability at Various Concentrations

| Concentration (µM) | HepG2 (% Viability) | HCT-116 (% Viability) | MCF-7 (% Viability) | A549 (% Viability) | HeLa (% Viability) |

| 1 | 98.2 ± 2.1 | 99.1 ± 1.9 | 98.5 ± 2.0 | 99.3 ± 1.8 | 98.9 ± 2.2 |

| 5 | 85.6 ± 3.5 | 88.2 ± 3.1 | 86.4 ± 3.3 | 90.1 ± 2.9 | 87.5 ± 3.4 |

| 10 | 65.3 ± 4.2 | 70.1 ± 3.9 | 68.2 ± 4.0 | 75.4 ± 3.6 | 69.8 ± 4.1 |

| 25 | 40.1 ± 3.8 | 45.8 ± 3.5 | 42.6 ± 3.7 | 52.3 ± 3.3 | 44.2 ± 3.9 |

| 50 | 15.7 ± 2.9 | 20.4 ± 2.7 | 18.3 ± 2.8 | 25.9 ± 2.5 | 19.1 ± 3.0 |

| 100 | 5.2 ± 1.5 | 8.9 ± 1.8 | 6.8 ± 1.6 | 10.1 ± 2.0 | 7.5 ± 1.7 |

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5][6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with a range of concentrations of the test compound for 48 hours.

-

Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL of neutral red to each well. Incubate for 3 hours at 37°C.

-

Dye Extraction: Wash the cells with PBS and then add 150 µL of a destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[7]

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8][9]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (lysed with Triton X-100).

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways

The cytotoxic effects of benzamide derivatives can be mediated through various signaling pathways, most commonly leading to apoptosis or necrosis.

Apoptosis (Programmed Cell Death)

Apoptosis is a highly regulated process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11] Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Necrosis (Unprogrammed Cell Death)

Necrosis is a form of cell death resulting from acute cellular injury, characterized by loss of membrane integrity and leakage of cellular contents. Necroptosis is a programmed form of necrosis.[12][13][14]

Caption: Key events in necrotic and necroptotic cell death pathways.

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of standard cytotoxicity assays and a diverse set of cancer cell lines, researchers can obtain initial insights into the compound's potential anticancer activity and its selectivity. The provided experimental protocols and illustrative data serve as a foundation for designing and conducting these crucial early-stage evaluations. Further studies would be required to elucidate the precise mechanism of action and to validate these preliminary findings in more complex biological systems.

References

- 1. distantreader.org [distantreader.org]

- 2. Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 7. qualitybiological.com [qualitybiological.com]

- 8. LDH Cytotoxicity Assay [bio-protocol.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Necroptosis Signaling Interactive Pathway: Novus Biologicals [novusbio.com]

Methodological & Application

Application Note: Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide, a key intermediate in various chemical and pharmaceutical research applications. The synthesis is based on the amidation of 2-(Benzyloxy)benzoic acid. This protocol includes a step-by-step experimental procedure, a comprehensive table of reagents and their properties, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure combines a benzamide moiety with a benzyl ether, offering multiple points for further chemical modification. The following protocol details a reliable method for its preparation from commercially available 2-(Benzyloxy)benzoic acid.

Experimental Protocol

This protocol is adapted from general procedures for the conversion of carboxylic acids to amides.[1]

1. Materials and Equipment

-

2-(Benzyloxy)benzoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Dimethylamine solution (2M in THF)

-

Triethylamine (TEA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

2. Procedure

Step 1: Acyl Chloride Formation

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Benzyloxy)benzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (0.25 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by TLC.

-

Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess oxalyl chloride and solvent. The crude 2-(benzyloxy)benzoyl chloride is used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 2-(benzyloxy)benzoyl chloride in anhydrous DCM (0.25 M) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the dimethylamine solution to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to proceed at 0 °C and monitor its completion by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as the final product.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-(Benzyloxy)benzoic acid | C₁₄H₁₂O₃ | 228.24 | 1.0 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 1.2 |

| Dimethylamine | C₂H₇N | 45.08 | 2.0 |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of N,N-Dimethylbenzamides

Introduction

The N,N-dimethylbenzamide moiety is a prevalent structural feature in a wide array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and robust synthetic methodologies for its construction is of significant interest to researchers in organic synthesis and drug development. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of C-N bonds. This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of N,N-dimethylbenzamides, focusing on methods that utilize readily available starting materials and offer broad substrate scope.

Key Methodologies

Several copper-catalyzed approaches have been successfully employed for the synthesis of N,N-dimethylbenzamides. The primary methods involve the coupling of an aryl precursor with a dimethylamine source, often utilizing N,N-dimethylformamide (DMF) as both a solvent and a reagent. The main strategies include:

-

Goldberg-Type Amination of Aryl Halides: This classic approach involves the coupling of aryl iodides or bromides with a source of dimethylamine. In the context of N,N-dimethylbenzamide synthesis, DMF can serve as the precursor to the dimethylamine moiety. The reaction is typically facilitated by a copper(I) catalyst and a suitable ligand.

-

Amidation of Benzoic Acids: Direct amidation of benzoic acids with DMF presents an alternative route. This method often requires an activating agent or specific catalytic system to promote the C-N bond formation.

-

From Benzyl Cyanides and Aryl Halides: A one-pot reaction involving the copper-catalyzed reaction of benzyl cyanides, aryl iodides, and DMF has been reported to yield N,N-dimethylbenzamides.[1]

-

From Nitriles and DMF: Copper-catalyzed amidation of nitriles with DMF under an oxygen atmosphere provides another synthetic pathway.[2]

This document will focus on the widely applicable Goldberg-type reaction due to its versatility and extensive documentation in the scientific literature.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from representative copper-catalyzed syntheses of N,N-dimethylbenzamides, highlighting the catalyst, ligand, base, solvent, reaction conditions, and reported yields for various substituted aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Iodobenzene | Cu₂O (20) | 1,10-phenanthroline (40) | TsOH | DMF | 130 | 12 | up to 85 | [1] |

| 2 | 1-Bromo-4-methoxybenzene | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ | DMF | 110 | 24 | 85-95 | [3][4] |

| 3 | Iodobenzene | CuI (10) | N,N-dimethylglycine (20) | K₃PO₄ | DMF | 90 | 24 | 82 | [3][4] |

| 4 | 1-Iodo-4-nitrobenzene | CuI (10) | N,N-dimethylglycine (20) | K₃PO₄ | DMF | 80 | 24 | 89 | [3][4] |

| 5 | 1-Iodo-2-methylbenzene | CuI (10) | N,N-dimethylglycine (20) | K₃PO₄ | DMF | 90 | 24 | 78 | [3][4] |

Experimental Protocols

Protocol 1: Copper/N,N-Dimethylglycine Catalyzed Synthesis from Aryl Bromides

This protocol is adapted from the efficient Goldberg reaction using N,N-dimethylglycine as a ligand.[3][4]

Materials:

-

Aryl bromide (1.0 mmol)

-

N,N-dimethylformamide (DMF, as a reactant source and solvent, 0.5 mL)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

N,N-dimethylglycine (0.2 mmol, 20 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Schlenk tube

-

Argon gas supply

-

Standard laboratory glassware

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-